2-Amino-1,3-oxazol-4-one
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Overview
Description
2-Amino-1,3-oxazol-4-one is a heterocyclic organic compound that features an oxazole ring with an amino group at the second position
Mechanism of Action
Target of Action
The primary target of 2-Aminooxazol-4(5H)-one is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .
Mode of Action
2-Aminooxazol-4(5H)-one interacts with its target enzyme through protein-ligand interactions . The compound binds to the active site of the enzyme, thereby inhibiting its function
Biochemical Pathways
The inhibition of UDP-N-acetylmuramate/L-alanine ligase by 2-Aminooxazol-4(5H)-one affects the peptidoglycan biosynthesis pathway . This disruption can lead to the weakening of bacterial cell walls, potentially leading to cell lysis and death .
Result of Action
The action of 2-Aminooxazol-4(5H)-one leads to significant antibacterial and antifungal potential . The compound has shown inhibitory effects against various bacterial strains, including Staphylococcus epidermidis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli . It also exhibits antifungal activity against Candida glabrata and Candida albicans .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,3-oxazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of α-amino acids with carbonyl compounds, which leads to the formation of the oxazole ring. The reaction conditions often include the use of catalysts and specific temperature and pH settings to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1,3-oxazol-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted oxazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Scientific Research Applications
2-Amino-1,3-oxazol-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
2-Amino-1,3-oxazol-4-one can be compared with other similar compounds, such as:
2-Aminothiazole: Another heterocyclic compound with similar applications in medicinal chemistry.
2-Aminopyridine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
2-Aminobenzimidazole: Used in the development of antifungal and anticancer agents.
Uniqueness: What sets this compound apart is its unique oxazole ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for a wide range of scientific and industrial applications.
Properties
IUPAC Name |
2-amino-1,3-oxazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c4-3-5-2(6)1-7-3/h1H2,(H2,4,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUPQEKUVSNRCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C(O1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331341 |
Source
|
Record name | 2-Aminooxazol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00331341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17816-85-2 |
Source
|
Record name | 2-Aminooxazol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00331341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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